molecular formula C7H6N2O B13966617 5-Ethenyl-2-pyrazinecarboxaldehyde CAS No. 116758-02-2

5-Ethenyl-2-pyrazinecarboxaldehyde

Cat. No.: B13966617
CAS No.: 116758-02-2
M. Wt: 134.14 g/mol
InChI Key: CNPBSWGRWZKNHJ-UHFFFAOYSA-N
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Description

5-Ethenyl-2-pyrazinecarboxaldehyde: is an organic compound with a pyrazine ring substituted with an ethenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-2-pyrazinecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-pyrazinecarboxaldehyde with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Ethenyl-2-pyrazinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Ethenyl-2-pyrazinecarboxaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrazine derivatives and heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological macromolecules. It is also employed in the development of bioactive molecules with potential therapeutic applications .

Medicine: Its unique structure allows for the exploration of new pharmacophores .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and ligands for various chemical processes .

Mechanism of Action

The mechanism of action of 5-ethenyl-2-pyrazinecarboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethenyl group allows for additional interactions through π-π stacking or hydrophobic interactions, enhancing its binding affinity .

Properties

CAS No.

116758-02-2

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

5-ethenylpyrazine-2-carbaldehyde

InChI

InChI=1S/C7H6N2O/c1-2-6-3-9-7(5-10)4-8-6/h2-5H,1H2

InChI Key

CNPBSWGRWZKNHJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN=C(C=N1)C=O

Origin of Product

United States

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